molecular formula C7H6ClF3N2O B1621390 1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole CAS No. 808764-27-4

1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole

Cat. No.: B1621390
CAS No.: 808764-27-4
M. Wt: 226.58 g/mol
InChI Key: NERAROFZQWLXHC-UHFFFAOYSA-N
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Description

1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole is a chemical compound with the molecular formula C7H6ClF3N2O and a molecular weight of 226.58 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with acetyl, chloro, methyl, and trifluoromethyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole involves several steps. One common method includes the reaction of 4-chloro-3-methyl-1H-pyrazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:

  • 1-Acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1h-pyrazole
  • 1-Acetyl-4-chloro-5-methyl-3-(difluoromethyl)-1h-pyrazole
  • 1-Acetyl-4-bromo-5-methyl-3-(trifluoromethyl)-1h-pyrazole

These compounds share structural similarities but differ in their specific substituents, leading to variations in their reactivity and applications .

Properties

IUPAC Name

1-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O/c1-3-5(8)6(7(9,10)11)12-13(3)4(2)14/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERAROFZQWLXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370983
Record name 1-acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808764-27-4
Record name 1-acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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